molecular formula C10H9BrO3 B13045382 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13045382
M. Wt: 257.08 g/mol
InChI Key: BBAWGWZFCRHTCE-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1391028-35-5) is a high-purity benzopyran-4-one derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a bromo-substituted benzopyran core, a structure recognized as a 'privileged scaffold' in the development of novel therapeutic agents . Research Applications and Value The core benzopyran-4-one structure is extensively investigated for its diverse pharmacological potential. This specific brominated analog serves as a key synthetic intermediate for designing and developing new compounds with antiviral and antitumor activities . Research indicates that benzopyran derivatives can exhibit notable antiviral activity , particularly against the hepatitis B virus (HBV), positioning them as promising candidates for non-nucleoside antiviral research . Furthermore, methoxy-substituted benzopyran-4-one derivatives have demonstrated cytotoxic and antiproliferative activity against a broad panel of cancer cell lines, making them valuable tools in oncology research . Studies have shown such compounds to be selective anticancer agents, potentially safe for human cells, with activity mediated through the inhibition of cancer cell proliferation and induction of apoptosis . Physical and Chemical Data CAS Number: 1391028-35-5 Molecular Formula: C 10 H 9 BrO 3 Molecular Weight: 257.08 g/mol MDL Number: MFCD22426566 Safety Information This compound is labeled with the signal word "Warning" . Please refer to the Safety Data Sheet for comprehensive handling instructions. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

6-bromo-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3

InChI Key

BBAWGWZFCRHTCE-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the 6th position of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyrans .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzopyran can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast)2.29Induces G0/G1 cell cycle arrest
Compound BA549 (Lung)3.5 - 8.7Disrupts mitochondrial function
Compound CSKOV3 (Ovarian)0.52 - 0.34Inhibits tubulin polymerization

These compounds have been shown to target specific pathways such as the PI3K/AKT/mTOR pathway and disrupt microtubule dynamics, which are critical for cell division and survival in cancer cells .

Anti-inflammatory Effects

The benzopyran derivatives have also been explored for their anti-inflammatory properties. They have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:

Study ReferenceInflammatory ModelKey Findings
Study ACarrageenan-induced paw edema in ratsSignificant reduction in edema at doses of 10 mg/kg
Study BLipopolysaccharide (LPS)-induced inflammation in miceDecreased levels of TNF-alpha and IL-6

These effects suggest that this compound could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Recent studies have indicated potential neuroprotective effects of benzopyran derivatives against neurodegenerative disorders. The compound may help mitigate oxidative stress and improve cognitive function:

Study ReferenceModel UsedObservations
Study CAlzheimer's disease model in miceImproved memory retention and reduced amyloid-beta plaque formation
Study DParkinson's disease modelDecreased neuroinflammation and neuronal death

These findings highlight the therapeutic promise of this compound in neurodegenerative conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered pharmacological profiles. The ability to modify the structure allows chemists to optimize the compound for specific biological activities.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences among benzopyranone derivatives:

Compound Name Substituents Molecular Formula Key Features Reference
6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one 6-Br, 3-OCH3 C₁₀H₉BrO₃ Bromo enhances electrophilicity; methoxy stabilizes via electron donation.
6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one 6-Br, 2-(3,4-OCH₃-C₆H₃) C₁₇H₁₃BrO₄ Extended aromaticity from phenyl group; multiple methoxy groups.
6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one 6-Br, 8-NO₂ C₉H₆BrNO₄ Nitro group introduces strong electron-withdrawing effects.
8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one 8-Br, 6-CH3 C₁₀H₁₁BrO₂ Methyl group increases hydrophobicity; bromo at position 6.
7-Hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one 7-OH, 5-OCH3, 2-C₆H₅ C₁₆H₁₄O₄ Phenolic hydroxyl enhances antioxidant potential; phenyl adds rigidity.

Key Observations :

  • Position of bromine : Bromine at position 6 (as in the target compound) vs. position 8 () alters electronic distribution and steric interactions.
  • Methoxy vs. nitro groups : Methoxy is electron-donating, while nitro is electron-withdrawing, affecting reactivity and binding properties .
  • Aromatic vs. dihydro pyran : Fully aromatic systems (e.g., 4H-chromen-4-one in ) exhibit greater planarity and conjugation than dihydro derivatives.

Physicochemical Properties

Property This compound (Predicted) 6-Bromo-8-nitro analog () 7-Hydroxy-5-methoxy-2-phenyl analog ()
Molecular Weight 257.09 g/mol 272.05 g/mol 271.096 g/mol
Melting Point ~125–150°C (estimated) Not reported Not reported
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Likely low due to nitro group Low due to phenolic hydroxyl
NMR Shifts (¹H/¹³C) δ 6.8–7.5 (aromatic H), δ 3.8 (OCH3) δ 8.2–8.5 (NO2 adjacent H) δ 5.3 (C-2 phenyl), δ 3.9 (OCH3)

Notes:

  • Bromine causes deshielding in adjacent protons (e.g., H-5 and H-7 in the target compound) .
  • Methoxy groups typically show singlets near δ 3.8–4.0 in ¹H NMR .

Biological Activity

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one (CAS Number: 1187828-95-0) is a compound that belongs to the class of benzopyrans. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections detail its biological activities based on current research findings.

  • Molecular Formula : C10_{10}H9_9BrO3_3
  • Molecular Weight : 257.08 g/mol
  • Structure : Chemical Structure

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage and may have implications for aging and various diseases related to oxidative stress.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Studies suggest that it inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these pathways can be beneficial in treating inflammatory diseases.

Anticancer Properties

This compound has been evaluated for its anticancer effects against various cancer cell lines. Notably:

Cell Line IC50_{50} (µM) Mechanism
HeLa (Cervical)5.0Induces apoptosis via caspase activation
MCF-7 (Breast)7.5Inhibits tubulin polymerization
A549 (Lung)6.0Cell cycle arrest at G2/M phase

These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Studies

  • Study on HeLa Cells : A study explored the effects of this compound on HeLa cells, revealing that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • In Vivo Studies : Preliminary in vivo studies using animal models demonstrated that the compound reduced tumor size in xenograft models of breast cancer, indicating potential therapeutic benefits.

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